molecular formula C16H14ClF3N2O3S B2724386 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine CAS No. 344278-02-0

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B2724386
CAS RN: 344278-02-0
M. Wt: 406.8
InChI Key: HZHPSCZGBWTCTF-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine (3C2P5T) is a novel pyridine-based compound which has attracted considerable attention due to its potential applications in various scientific fields. Its unique structure, consisting of a pyridine ring, a sulfonyl group, and a trifluoromethyl group, has enabled it to be used as a ligand in various chemical reactions. In particular, 3C2P5T has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. Furthermore, its unique structure has also been found to be useful in various scientific applications, such as in the study of biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a compound that may serve as a key intermediate in the synthesis of various chemical entities. For instance, derivatives of chloropyridines, like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, have been synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, indicating the role of chloropyridines in the efficient synthesis of herbicides such as trifloxysulfuron with a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This suggests that 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine, with its complex structure, could be explored for the synthesis of various chemical agents, including herbicides and possibly pharmaceuticals, leveraging its chloro and trifluoromethyl groups for diverse chemical transformations.

Atmospheric Chemistry and Environmental Fate

The atmospheric chemistry of chlorinated aromatic compounds, including chlorinated phenoxy acids and pyridine herbicides, reveals the complexity of their environmental fate. Studies on the oxidative degradation of chlorinated pyridine herbicides in the atmosphere, such as triclopyr, have shown that OH radicals can initiate a variety of reactions leading to the formation of less toxic products like C1-5 carboxylic acids or potentially more toxic compounds, including known endocrine disruptors (T. Murschell, D. Farmer, 2018). Such insights into the atmospheric reactions of chlorinated pyridines underscore the importance of understanding the environmental impact and degradation pathways of compounds like 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine, especially considering their potential use in agriculture and industry.

Environmental Impact and Photocatalytic Degradation

The photocatalytic degradation of pyridine derivatives, including triclopyr, in the presence of TiO2 or ZnO, demonstrates the feasibility of using photocatalysis to mitigate the environmental impact of such compounds. The degradation process follows a pseudo-first-order kinetic order, leading to the mineralization of the organic molecule into CO2, Cl- ions, and NH4+ ions, indicating a potential pathway for the environmental detoxification of chlorinated pyridine compounds (I. Poulios, M. Kositzi, A. Kouras, 1998). This suggests that similar approaches could be applied to the degradation and environmental management of 3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine residues, offering a method for reducing its environmental footprint.

properties

IUPAC Name

3-chloro-2-(4-pyrrolidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3S/c17-14-9-11(16(18,19)20)10-21-15(14)25-12-3-5-13(6-4-12)26(23,24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHPSCZGBWTCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(4-(1-pyrrolidinylsulfonyl)phenoxy)-5-(trifluoromethyl)pyridine

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